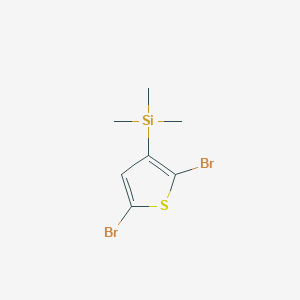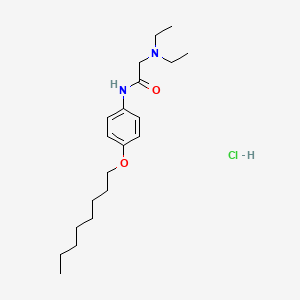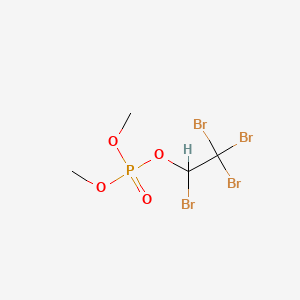
Dimethyl 1,2,2,2-tetrabromoethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound known for its unique structure and properties It contains a phosphate group bonded to a tetrabromoethyl moiety, making it a compound of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of dimethyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise monitoring of reaction parameters. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tetrabromoethyl group to less brominated derivatives.
Substitution: The bromine atoms in the tetrabromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with different substituents, while reduction can produce less brominated phosphates.
Aplicaciones Científicas De Investigación
Dimethyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets and pathways in biological systems. The tetrabromoethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phosphate group may also play a role in these interactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate: Known for its use as an insecticide.
Dimethyl 1,2,2,2-tetrabromoethyl phosphate: Unique due to its tetrabromoethyl group, which imparts distinct chemical and biological properties.
Uniqueness: this compound stands out due to its high bromine content, which enhances its reactivity and potential applications. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
40806-03-9 |
|---|---|
Fórmula molecular |
C4H7Br4O4P |
Peso molecular |
469.69 g/mol |
Nombre IUPAC |
dimethyl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C4H7Br4O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3 |
Clave InChI |
NNJOGRJSKIPHRS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC(C(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

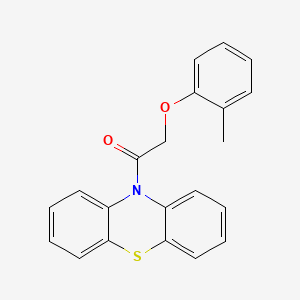


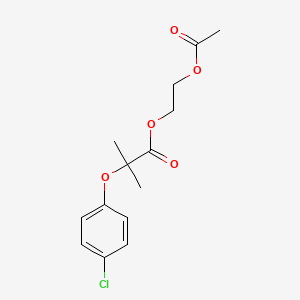
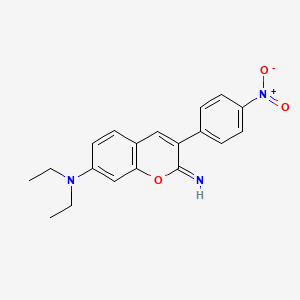
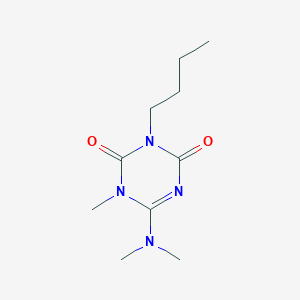

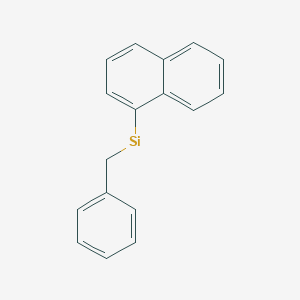
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
